DBCO-PEG(12)-MAL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

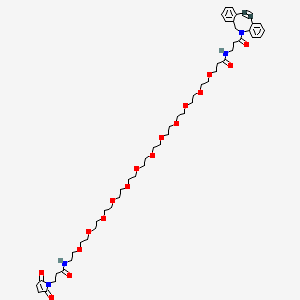

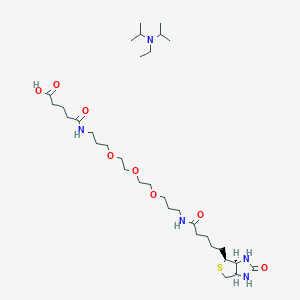

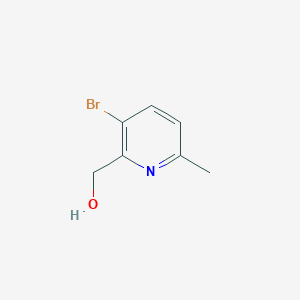

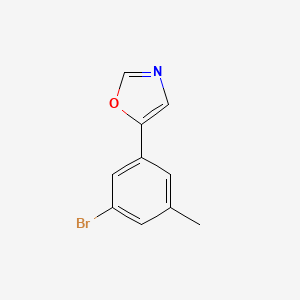

DBCO-PEG(12)-MAL is a type of polyethylene glycol (PEG) derivative . It contains a DBCO group and a MAL group, with a PEG12 linker in between . The DBCO group can undergo copper-free click chemistry with azide-bearing biomolecules . The MAL group can react with thiol groups to form stable thioether bonds . The PEG12 linker improves the water solubility of the compound and provides a long and flexible connection that minimizes steric hindrance involved with ligation .

Synthesis Analysis

The synthesis of DBCO-PEG(12)-MAL involves the reaction of a DBCO group and a Boc-amine group . The amine group, after mild acid de-Boc protection, can couple with carboxylic acid, activated ester group to form an amide bond . Another synthesis method involves the reaction of a DBCO group with an NHS ester . The NHS ester can react specifically and efficiently with primary amines to form a covalent bond .

Molecular Structure Analysis

The molecular formula of DBCO-PEG(12)-MAL is C50H71N3O18 . The molecular weight is approximately 1002.1 g/mol . The structure of DBCO-PEG(12)-MAL includes a DBCO group, a PEG12 linker, and a MAL group .

Chemical Reactions Analysis

DBCO-PEG(12)-MAL can undergo strain-promoted azide–alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels–Alder (iEDDA) reactions . These reactions enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The DBCO group in DBCO-PEG(12)-MAL can react with azide-tagged biomolecules to form a stable triazole linkage .

Physical And Chemical Properties Analysis

DBCO-PEG(12)-MAL is a solid or viscous liquid at room temperature . It has a molecular weight of approximately 1002.1 g/mol . The compound is hydrophilic, which improves its water solubility .

Applications De Recherche Scientifique

DBCO-NHCO-PEG12-maleimide: A Comprehensive Analysis of Scientific Research Applications

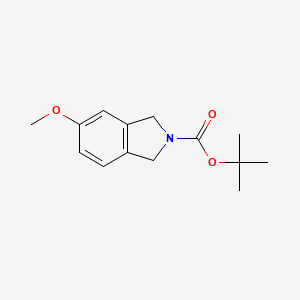

PROTAC Synthesis: DBCO-NHCO-PEG12-maleimide serves as a PEG-based PROTAC linker, essential for the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to target specific proteins for degradation, a novel approach in drug development .

Click Chemistry: The compound contains a DBCO group that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This is used for attaching azide-containing molecules to various substrates without the need for a catalyst .

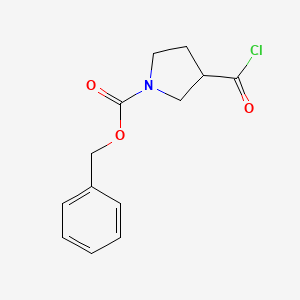

Bioconjugation: Maleimide-thiol chemistry enables the conjugation of cysteine groups on proteins, which is useful in drug delivery, bioimaging, and biosensing applications. The maleimide group reacts with thiol groups to form stable covalent bonds .

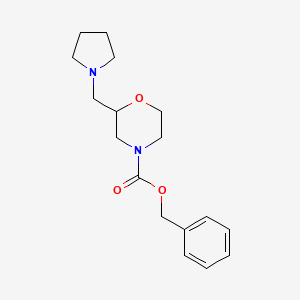

Protein Labeling: The compound can be used to label proteins with thiol/sulfhydryl groups. This allows for protein-protein, protein-biomolecule, and protein-small molecule conjugations, expanding the possibilities for research and development in molecular biology .

Surface Modification: DBCO-NHCO-PEG12-maleimide can be used to modify surfaces with thiol groups, providing a reactive platform for further bioconjugation steps. This is particularly useful in creating functionalized materials for biomedical applications .

Dual Functionalization: An alternative approach using maleimide chemistry allows for simultaneous stabilization and dual functionalization of proteins in a one-pot fashion. This method enhances the robustness and versatility of bioconjugates .

Mécanisme D'action

Target of Action

DBCO-NHCO-PEG12-Maleimide, also known as DBCO-PEG(12)-MAL or DBCO-PEG12-Maleimide, is a PEG-based PROTAC linker . The primary targets of this compound are thiol groups present in biomolecules . Thiol groups are sulfur-containing functional groups that are found in various biological compounds, including proteins. They play a crucial role in the structure and function of these biomolecules .

Mode of Action

The compound contains a DBCO moiety and a terminal primary maleimide group . The maleimide group reacts with a thiol group to form a covalent bond , enabling the connection of a biomolecule with a thiol . This reaction is part of a larger process known as Click Chemistry , which is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

DBCO-NHCO-PEG12-Maleimide is used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This mechanism allows for the selective degradation of target proteins, which can be beneficial in the treatment of diseases where certain proteins are overexpressed or mutated .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the action of DBCO-NHCO-PEG12-Maleimide is the formation of a stable thioether bond between the maleimide group of the compound and the thiol group of a biomolecule . This enables the connection of the biomolecule with a thiol, which can be used for various applications, including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Action Environment

The maleimide group of DBCO-NHCO-PEG12-Maleimide reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . This indicates that the pH of the environment can influence the compound’s action, efficacy, and stability.

Orientations Futures

DBCO-PEG(12)-MAL has potential applications in biomedical research, particularly in the field of drug delivery . Its ability to undergo copper-free click chemistry makes it a valuable tool for creating diverse bioconjugates . Future research may focus on exploring its potential in other applications, such as in the synthesis of other monosaccharides and their corresponding biological roles .

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPJSRPEBGDVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1027.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-NHCO-PEG12-maleimide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)